

# Application Notes: Analysis of Methyl Anthranilate using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: Methyl anthranilate

Cat. No.: B042735

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## Introduction

**Methyl anthranilate** (MA) is an aromatic compound naturally present in various essential oils and fruits, such as Concord grapes, and is characterized by its distinct sweet, fruity, and floral aroma.[1] It is widely synthesized for use in the flavor and fragrance industries.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of **Methyl anthranilate** in diverse matrices, including food, beverages, and fragrance samples.[2][3] The method's high sensitivity and selectivity allow for the separation of MA from other volatile compounds and its accurate measurement.[4]

This document provides detailed protocols for the analysis of **Methyl anthranilate** using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies are intended for researchers, scientists, and professionals in drug development and quality control.

## Experimental Protocols

### Protocol 1: Quantitative Analysis of Methyl Anthranilate using an Internal Standard

This protocol describes a common method for the accurate quantification of **Methyl anthranilate** in liquid samples, such as flavor and fragrance formulations, using an internal

standard.[1][4]

Objective: To quantify the concentration of **Methyl anthranilate** in a sample using an internal standard method to minimize errors from sample preparation and instrument variability.[4]

Materials and Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Sample containing **Methyl anthranilate**
- **Methyl anthranilate** standard ( $\geq 99\%$  purity)
- Internal Standard (IS), e.g., Naphthalene
- Solvent, e.g., Dichloromethane or Methanol[1]
- Volumetric flasks, pipettes, and syringes

Procedure:

- Preparation of Internal Standard (IS) Solution:
  - Accurately weigh a known amount of the internal standard (e.g., Naphthalene) and dissolve it in a volumetric flask with the chosen solvent to create a stock solution of a specific concentration.[1]
- Preparation of Standard Working Solutions:
  - Prepare a series of calibration standards by adding known amounts of the pure **Methyl anthranilate** standard and a fixed amount of the IS solution to volumetric flasks.[1]
  - Dilute the flasks to the mark with the solvent to achieve a range of concentrations (e.g., 1 to 50 mg/L).[4]
- Sample Preparation:
  - Accurately weigh a known amount of the sample.[1]

- Add a fixed amount of the IS solution and dilute with the solvent in a volumetric flask.[1]
- GC-MS Analysis:
  - Inject 1  $\mu\text{L}$  of each standard and the prepared sample into the GC-MS system.[1]
  - Set the appropriate chromatographic and mass spectrometry conditions as detailed in Table 2.
- Data Analysis:
  - Identify the peaks corresponding to **Methyl anthranilate** and the internal standard based on their retention times and mass spectra.
  - For the standard solutions, plot the ratio of the peak area of **Methyl anthranilate** to the peak area of the internal standard against the concentration of **Methyl anthranilate** to generate a calibration curve.[1]
  - Determine the concentration of **Methyl anthranilate** in the sample by using the peak area ratio from the sample and the regression equation from the calibration curve.[4]

## Protocol 2: Rapid Determination of Methyl Anthranilate in Grape Juice and Wine

This protocol is a validated, rapid method for determining **Methyl anthranilate** in grape derivatives.[2][5]

Objective: To quickly and accurately determine the concentration of **Methyl anthranilate** in grape juice and wine.[2]

Procedure:

- Sample Preparation (Liquid-Liquid Extraction):
  - For 50 mL of the product, add 5 g of anhydrous sodium sulfate and the internal standards.
  - Extract the volatile compounds using a suitable solvent like ethyl acetate.[6]

- GC-MS Analysis:
  - Inject 1  $\mu\text{L}$  of the extract.[\[2\]](#)
  - Use a rapid temperature program to achieve a short run time (e.g., 20 minutes).[\[2\]](#) The oven temperature can be programmed, for instance, to start at 60°C for 1 minute, then ramp up to 200°C.[\[2\]](#)
  - The mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[\[4\]](#) For **Methyl anthranilate**, characteristic ions at  $m/z$  151, 119, and 92 can be monitored.[\[2\]](#)

## Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

This protocol is suitable for extracting volatile **Methyl anthranilate** from complex matrices like honey or fruit puree.[\[3\]](#)[\[7\]](#)

Objective: To analyze the volatile profile of a sample and quantify **Methyl anthranilate** without extensive sample cleanup.[\[3\]](#)

Procedure:

- Sample Preparation:
  - Place a known amount of the sample (e.g., 3 g of fruit puree) into a headspace vial.[\[7\]](#)
  - Add a salt solution (e.g., 3 mL of 35% NaCl) to enhance the release of volatiles. An internal standard can also be added to this solution.[\[7\]](#)
  - Seal the vial.
- HS-SPME Extraction:
  - Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes).[\[7\]](#)

- Expose a SPME fiber (e.g., 50/30  $\mu\text{m}$  DVB/Carboxen/PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the collection and concentration of volatile compounds.[\[7\]](#)
- GC-MS Analysis:
  - Inject the SPME fiber into the GC inlet for thermal desorption of the collected volatiles (e.g., at 250°C for 5 minutes).[\[7\]](#)
  - Proceed with the GC-MS analysis using appropriate parameters.

## Quantitative Data

The following table summarizes the quantitative data from validated GC-MS methods for **Methyl anthranilate** analysis.

Parameter	Value	Matrix	Reference
Linearity ( $R^2$ )	> 0.9952	Grape Juice & Wine	<a href="#">[2]</a> <a href="#">[5]</a>
0.9996	Flavors & Fragrances	<a href="#">[4]</a>	
Limit of Detection (LOD)	23 $\mu\text{g L}^{-1}$ to 94 $\mu\text{g L}^{-1}$	Grape Juice & Wine	<a href="#">[5]</a> <a href="#">[6]</a>
0.12 mg/kg	Flavors & Fragrances	<a href="#">[4]</a>	
Limit of Quantification (LOQ)	96 $\mu\text{g L}^{-1}$ to 277 $\mu\text{g L}^{-1}$	Grape Juice & Wine	<a href="#">[5]</a> <a href="#">[6]</a>
0.36 mg/kg	Flavors & Fragrances	<a href="#">[4]</a>	
Recovery	76.6% to 106.3%	Grape Juice & Wine	<a href="#">[2]</a> <a href="#">[5]</a>
90.5% to 103.4%	Flavors & Fragrances	<a href="#">[4]</a>	
Coefficient of Variation (CV%)	< 12.9%	Grape Juice & Wine	<a href="#">[2]</a> <a href="#">[5]</a>

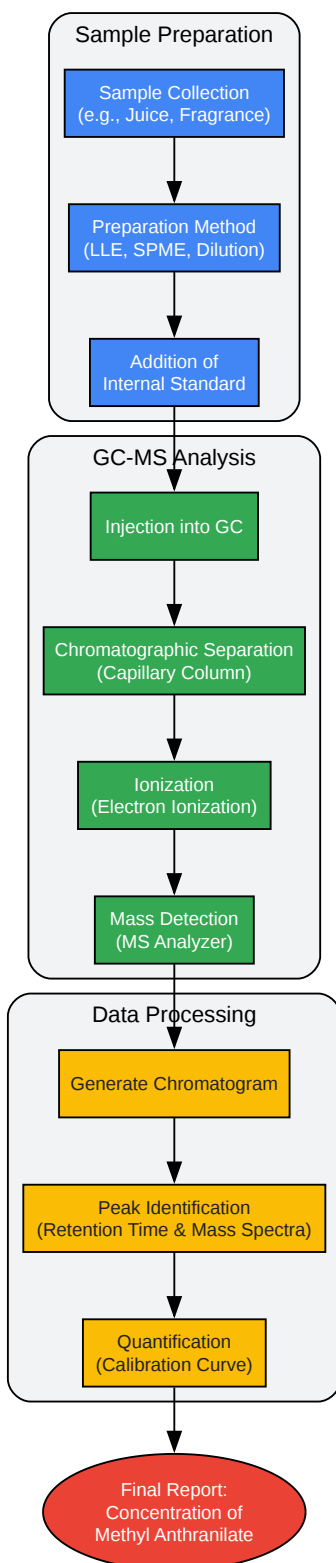
## GC-MS Parameters

The table below provides examples of GC-MS parameters used for the analysis of **Methyl anthranilate**.

Parameter	Method 1	Method 2
GC System	Agilent 6890 GC or similar	Hewlett Packard GC HP 5890 II or similar
Column	DB-5ms (30m x 0.25mm x 0.25µm)[1] or Elite-XLB (30m x 0.25mm x 0.25µm)[4]	CP-WAX 52 CB (30m x 0.25mm x 0.25µm)[2]
Carrier Gas	Helium	Helium
Flow Rate	1.0 mL/min[4]	0.5 mL/min[2]
Injection Volume	1.0 µL[4]	1.0 µL[2]
Inlet Temperature	240°C - 250°C[4][7]	200°C[2]
Split Ratio	10:1[4] or 30:1[2]	30:1[2]
Oven Program	Initial 100°C, ramp to 150°C at 10°C/min, hold 1 min, then ramp to 240°C at 30°C/min, hold 1 min.[4]	60°C (1 min), ramp to 200°C at 10°C/min (5 min).[2]
MS System	Quadrupole Mass Spectrometer	Quadrupole Mass Spectrometer[8]
Ionization Mode	Electron Ionization (EI)	Electron Ionization (EI)
Ionization Energy	70 eV[4]	70 eV[8]
Ion Source Temp.	230°C[4]	200°C[8]
Quadrupole Temp.	150°C[4]	Not specified
Scan Mode	Selected Ion Monitoring (SIM) or Full Scan	Selected Ion Monitoring (SIM)
Monitored Ions (m/z)	Quantitative: 151; Qualitative: 120, 119[4]	Quantitative: 151; Qualitative: 119, 92[2]

## Visualizations

GC-MS Analysis Workflow for Methyl Anthranilate



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